molecular formula C8H10Cl2FN B1374681 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride CAS No. 2206608-00-4

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

Cat. No. B1374681
CAS RN: 2206608-00-4
M. Wt: 210.07 g/mol
InChI Key: DOKKUFKBMGQWFY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride, also known as CFEA, is an amine hydrochloride that has a wide range of applications in scientific research. CFEA is an important synthetic building block for the production of other compounds, and has been used in research studies to investigate the biochemical and physiological effects of various drugs. It is also used in laboratory experiments to assess the efficacy of various drugs and to study the mechanism of action of various compounds.

Scientific Research Applications

Formation of Helical Structures in Salt Crystals

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride has been studied in the formation of A2CoCl4 type salts with cobalt(II) chloride, resulting in crystal structures characterized by helices formed through inter-ionic H-bonding interactions. These studies provide insights into crystal engineering and molecular interactions (Mande, Ghalsasi, & Arulsamy, 2015).

Synthesis and Receptor Affinities

Research has focused on the synthesis of derivatives of this compound and their binding affinities for dopamine receptors. This includes investigations into structure-activity relationships and receptor ligand interactions, which are crucial for understanding neurochemical mechanisms (Claudi et al., 1990).

Orthometalation in Primary Amines

Studies have explored the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, including this compound. This research contributes to the field of organometallic chemistry, particularly in understanding metal-amine interactions (Vicente et al., 1997).

Luminescence and Transport in Model Compounds

The impact of polar side groups like fluoro and chloro substitution on luminescence and transport properties of compounds, including this compound derivatives, has been investigated. This research is significant in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) (Tong et al., 2004).

Antidepressant Activity Studies

The compound has been used in the synthesis of antidepressant drugs, examining its ability to inhibit neurotransmitter uptake. This research is important for the development of new pharmacological treatments for depression (Yardley et al., 1990).

Synthesis and Analytical Characterization

Research has been conducted on the synthesis of this compound derivatives and their analytical characterizations, which are essential for quality control and development of pharmaceutical compounds (Saravanan et al., 2010).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKUFKBMGQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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